molecular formula C10H7Cl2N3O B1467293 1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1491960-80-5

1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B1467293
CAS No.: 1491960-80-5
M. Wt: 256.08 g/mol
InChI Key: UHZNTUMCMAIWMC-UHFFFAOYSA-N
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Description

1,2,3-Triazoles, such as the one in your compound, are a class of heterocyclic compounds. They consist of a five-membered ring with two carbon atoms and three nitrogen atoms . The 2,4-dichlorophenyl group is a type of phenyl group that has been substituted with two chlorine atoms .


Molecular Structure Analysis

The molecular structure of 1,2,3-triazoles is a five-membered ring with two carbon atoms and three nitrogen atoms . The 2,4-dichlorophenyl group would be a six-membered carbon ring (a benzene ring) with two chlorine atoms substituted at the 2nd and 4th positions .


Chemical Reactions Analysis

1,2,3-Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, form complexes with metals, and participate in various organic reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its exact structure. For example, the presence of the dichlorophenyl group could potentially affect the compound’s solubility, reactivity, and other properties .

Scientific Research Applications

  • Molecular Rearrangements in Triazoles : A study by L'abbé et al. (1990) focused on the molecular rearrangements of 4-iminomethyl-1,2,3-triazoles. This research highlighted the interconvertibility of structural isomers in specific conditions, contributing to the synthesis of alkyl-1,2,3-triazole-4-carbaldehydes from phenyl-1,2,3-triazole-4-carbaldehydes. The structures of the products were characterized, providing insights into the rearrangement mechanisms.

  • Potential Antimicrobial Agents : Bhat et al. (2016) in their paper discussed the design, synthesis, and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents. They focused on the Vilsmeier–Haack reaction approach, indicating the broad spectrum of antimicrobial activities of the synthesized compounds (Bhat et al., 2016).

  • Antimicrobial Activity of Inden-1-ones : Swamy et al. (2019) synthesized (E)-2-[(1-phenyl-1H-1,2,3-triazol-4-yl)methylene]-2,3-dihydro-1H-inden-1-one derivatives. These compounds demonstrated moderate to good antimicrobial activity (Swamy et al., 2019).

  • Crystal Structure Analysis : Gonzaga et al. (2016) analyzed the crystal structures of various triazole compounds, including 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde. They explored the α-glycosidase inhibition activity and intermolecular interactions of these compounds (Gonzaga et al., 2016).

  • Heterocyclic Compounds Synthesis : Vikrishchuk et al. (2019) described the synthesis of new heterocyclic compounds, specifically triazolo(thiadiazepino)indoles, by reacting 1-alkyl-2-chloro-1H-indole-3-carbaldehydes with 4-amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols. The structural characterization was done using single crystal X-ray diffraction (Vikrishchuk et al., 2019).

  • N-Unsubstituted 1,2,4-Triazole-3-carbaldehydes : A study by Browne (1971) focused on the preparation of N-unsubstituted 1,2,4-triazole-3-carbaldehydes. The research explored their dimerization in the solid state and their behavior in solution, contributing to the understanding of their structural properties (Browne, 1971).

  • Antimicrobial, Antioxidant, and Anticancer Agents : Another study by Bhat et al. (2016) synthesized new 1,2,3-triazolyl chalcone derivatives and evaluated them for antimicrobial, antioxidant, and anticancer activities. The compounds showed broad-spectrum antimicrobial and antioxidant activities, with some exhibiting significant anticancer activities (Bhat et al., 2016).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, some 1,2,3-triazoles with certain substitutions are known to have antimicrobial activity .

Safety and Hazards

The safety and hazards of a compound also depend on its exact structure. For example, compounds containing chlorine atoms, like the dichlorophenyl group in your compound, could potentially form harmful products if they are burned .

Future Directions

The future directions for research into a compound depend on its properties and potential applications. For example, if a 1,2,3-triazole compound shows promising activity in preliminary tests, it could be further studied for potential use in medicine or other fields .

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3O/c11-8-2-1-7(10(12)3-8)4-15-5-9(6-16)13-14-15/h1-3,5-6H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZNTUMCMAIWMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CN2C=C(N=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
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